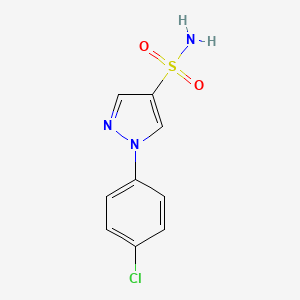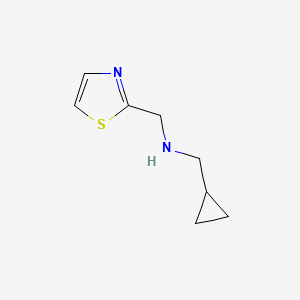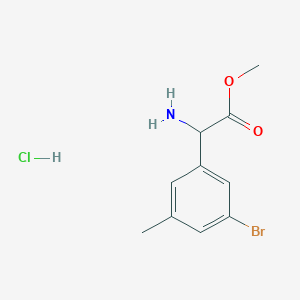
4-(Methylamino)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)butane-1,2-diol is an organic compound with the molecular formula C5H13NO2 It is a derivative of butane, featuring both an amino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylamino)butane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-1,2-diol with methylamine. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(methylamino)but-2-en-1,2-diol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: The major products include butanone and butanal.
Reduction: The products are typically simpler alcohols and amines.
Substitution: Various substituted amines and alcohols are formed depending on the reagents used.
Scientific Research Applications
4-(Methylamino)butane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Methylamino)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)butane-1,3-diol: Similar structure but with the hydroxyl groups on different carbon atoms.
4-(Methylamino)pentane-1,2-diol: An extended carbon chain version of the compound.
2-(Methylamino)butane-1,2-diol: The amino group is located on a different carbon atom.
Uniqueness
4-(Methylamino)butane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
865604-08-6 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
4-(methylamino)butane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c1-6-3-2-5(8)4-7/h5-8H,2-4H2,1H3 |
InChI Key |
ZQNSAAQTUHTYCK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



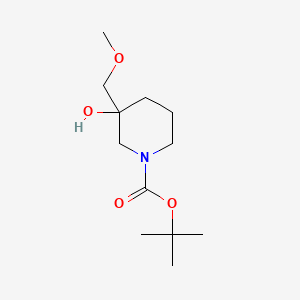
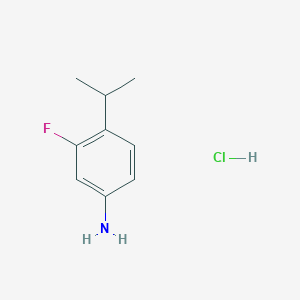
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)


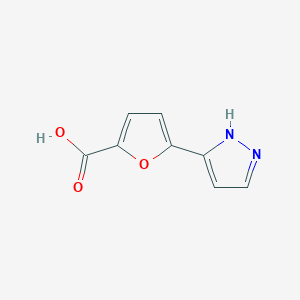

![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
